

Foundational Research on Quazodine's Pharmacological Profile: A Technical Guide

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Disclaimer: This technical guide summarizes the currently available foundational research on the pharmacological profile of **Quazodine** (6,7-dimethoxy-4-ethylquinazoline; MJ-1988). Publicly accessible data on this compound is limited, primarily stemming from studies conducted in the early 1970s. Consequently, this document extensively cites this early research and, where direct data is unavailable, draws inferences from the broader class of quinazoline derivatives. The information presented should be interpreted within this context, and further experimental validation is warranted.

Core Pharmacological Summary

Quazodine is a quinazoline derivative that has demonstrated significant cardiovascular effects in preclinical studies. The primary mechanism of action is suggested to be the inhibition of phosphodiesterase (PDE), leading to downstream effects on smooth and cardiac muscle.[1][2] Its pharmacological profile is characterized by vasodilation and increased myocardial contractility.

Chemical and Physical Properties



Property	Value	Source
IUPAC Name	4-ethyl-6,7- dimethoxyquinazoline	PubChem
Molecular Formula	C12H14N2O2	PubChem
Molecular Weight	218.25 g/mol	PubChem
CAS Number	4015-32-1	PubChem

Cardiovascular and Smooth Muscle Pharmacology

The principal in vivo research on **Quazodine** was conducted in anesthetized cats, investigating its effects on hemodynamics and myocardial function.

Quantitative In Vivo Cardiovascular Effects in Feline Models

Parameter	Dose of Quazodine (intravenous infusion)	Observed Effect
Diastolic Blood Pressure	0.25 and 0.5 (mg/kg)/min for 10 min	Decreased
Peripheral Vascular Resistance	0.25 and 0.5 (mg/kg)/min for 10 min	Decreased
Heart Rate	0.25 and 0.5 (mg/kg)/min for 10 min	Markedly Increased
Myocardial Contractility (Left Ventricular dP/dt)	0.25 and 0.5 (mg/kg)/min for 10 min	Markedly Increased
Cardiac Output	0.25 and 0.5 (mg/kg)/min for 10 min	Markedly Increased
Myocardial Blood Flow	All doses tested	Markedly Increased (70-540%)
Systolic Blood Pressure	1.0 (mg/kg)/min	Significantly Reduced



Data synthesized from Parratt & Winslow, 1971.

In Vitro Smooth Muscle Effects

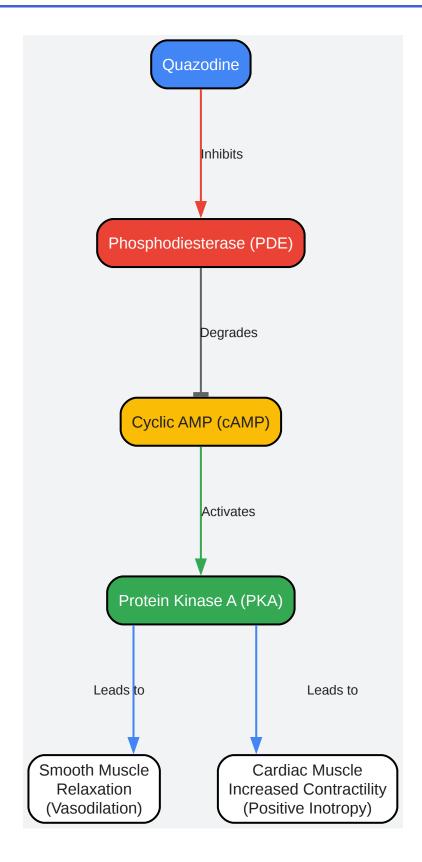
Studies on isolated smooth muscle preparations revealed that **Quazodine** induces relaxation in a variety of tissues. This effect is not mediated by β -adrenoceptor stimulation or α -adrenoceptor blockade.[1][2] The relaxant effect was qualitatively similar to that of theophylline, a known non-selective phosphodiesterase inhibitor, and was up to 18 times more potent.[1][2] This observation strongly supports the hypothesis that phosphodiesterase inhibition is a primary mechanism of action for **Quazodine**.[1][2]

Proposed Mechanism of Action: Phosphodiesterase Inhibition

The available evidence strongly suggests that **Quazodine**'s pharmacological effects are mediated through the inhibition of phosphodiesterase enzymes.

Signaling Pathway





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Caption: Proposed signaling pathway of **Quazodine** via phosphodiesterase inhibition.



By inhibiting PDE, **Quazodine** prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In smooth muscle cells, this cascade results in relaxation and vasodilation. In cardiac muscle, it enhances calcium influx and cycling, leading to increased contractility.

Experimental Protocols

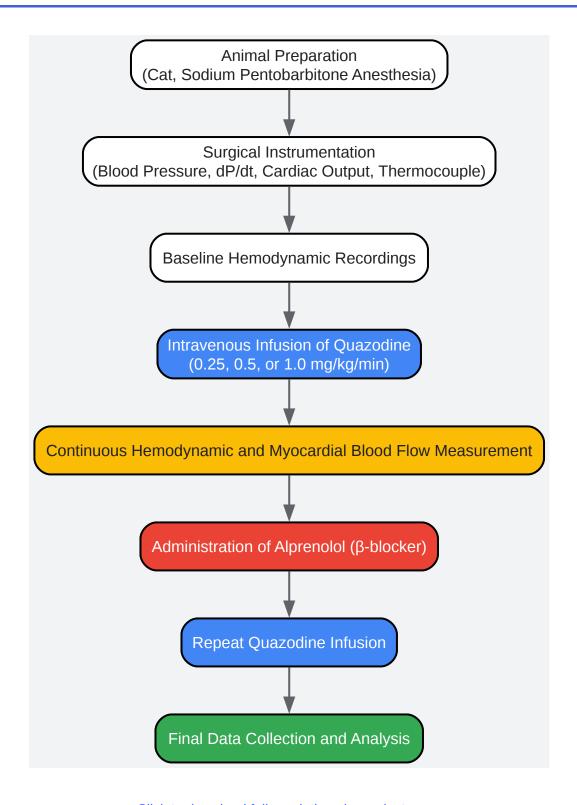
Detailed experimental protocols for the foundational studies on **Quazodine** are not fully available in the public domain. The following is a summary based on the published abstracts.

In Vivo Cardiovascular Assessment in Anesthetized Cats

- Animal Model: Cats anesthetized with sodium pentobarbitone.
- Drug Administration: Intravenous infusions of Quazodine at doses of 0.25, 0.5, and 1.0 (mg/kg)/min.
- · Hemodynamic Monitoring:
 - Measurement of diastolic and systolic blood pressure.
 - Calculation of peripheral vascular resistance.
 - Recording of heart rate.
 - Assessment of left ventricular dP/dt as an index of myocardial contractility.
 - Measurement of cardiac output.
- Myocardial Blood Flow: Measured using an implanted myocardial heated thermocouple recorder.
- Pharmacological Challenge: The effects of Quazodine were assessed after the administration of the β-adrenoceptor blocking agent alprenolol to investigate the involvement of β-adrenergic pathways.

Experimental Workflow





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References

- 1. Actions of quazodine (MJ1988) on smooth muscle PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of quazodine (MJ1988) on smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
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